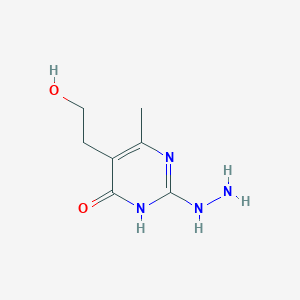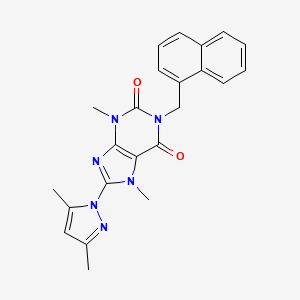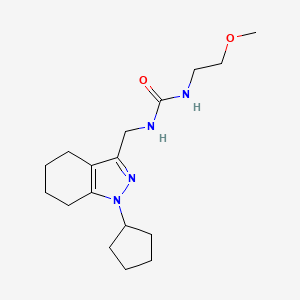
2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various domains. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
Research has demonstrated that derivatives of pyrimidinone, such as those synthesized from citrazinic acid, show significant antimicrobial activities. For instance, Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones, which exhibited good antibacterial and antifungal activities, comparable to reference drugs like streptomycin and fusidic acid. These compounds were obtained through a series of reactions starting from α,β-unsaturated ketones, leading to the formation of 2-methylpyrimidinones and their derivatives (Hossan et al., 2012).
Nucleoside Incorporation
Gildea and McLaughlin (1989) explored the synthesis of 2-pyrimidinone nucleosides, which were then incorporated into oligodeoxynucleotides. This work highlighted the potential of 2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone derivatives in the modification of nucleic acids, offering insights into their use in genetic research and biotechnology (Gildea & McLaughlin, 1989).
Synthesis of Heterocyclic Compounds
The compound has also been utilized in the synthesis of various heterocyclic compounds with potential pharmacological activities. Amr et al. (2007) described the synthesis of pyrimidinones and oxazinones as anti-inflammatory agents, again using citrazinic acid as a starting material. The compounds showed promising anti-inflammatory activity, comparable to the reference drug Prednisolone® (Amr et al., 2007).
Antitumor Activity
Research into the antitumor activities of pyrimidinone derivatives has been conducted, with Nguyen et al. (1990) reporting the synthesis of pyrido[4,3-b]benzo[e]- and -benzo[g]indoles from 4-hydrazino-5-methyl-1H-pyridin-2-one. These compounds were evaluated for their antitumor activity in vitro and in vivo, with some showing promising results as new classes of antineoplastic agents (Nguyen et al., 1990).
Synthesis of Novel Heterocycles
Gaber and Moussa (2011) synthesized a novel series of thieno[2,3-d]pyrimidin-4-one derivatives with bridgehead nitrogen heterocycles, displaying good in vitro antibacterial and antifungal activities. The study highlighted the potential of these compounds in developing new therapeutic antimicrobial agents (Gaber & Moussa, 2011).
properties
IUPAC Name |
2-hydrazinyl-5-(2-hydroxyethyl)-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-4-5(2-3-12)6(13)10-7(9-4)11-8/h12H,2-3,8H2,1H3,(H2,9,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKCZKCVGFKGLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)NN)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydrazino-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2603944.png)

![2-cyano-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2603948.png)

![5-Bromo-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2603951.png)




![3-fluoro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2603960.png)